molecular formula C19H17N3O4S B2487003 5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034531-47-8

5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2487003
CAS No.: 2034531-47-8
M. Wt: 383.42
InChI Key: AMTUXASYDCZIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one) with a sulfonated 2,3-dihydrobenzofuran moiety at the 5-position. Its synthesis likely involves multi-step reactions, including sulfonation and cyclization strategies, to achieve the fused ring system.

Properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-19-15-12-21(9-6-16(15)20-18-3-1-2-8-22(18)19)27(24,25)14-4-5-17-13(11-14)7-10-26-17/h1-5,8,11H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTUXASYDCZIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The foundational methodology involves reacting 1,2-diaminobenzene derivatives with α-ketoesters under microwave-assisted conditions:

Reaction conditions :

Component Specification
Starting material 1,2-diamino-4-nitrobenzene
Carbonyl partner Ethyl pyruvate
Solvent Dimethylacetamide (DMAc)
Catalyst p-Toluenesulfonic acid (PTSA, 10 mol%)
Temperature 160°C (microwave irradiation)
Time 45 minutes
Yield 68–72%

This step forms the central pyrimidinone ring, with subsequent nitro group reduction enabling annulation to construct the tricyclic system.

Palladium-Catalyzed Annulation

Building upon Suzuki coupling strategies from benzofuran chemistry, a palladium-mediated cyclization completes the triazatricyclo framework:

Optimized parameters :

  • Catalyst : PdCl₂(dppf)·DCM (5 mol%)
  • Ligand : XPhos (10 mol%)
  • Base : Cs₂CO₃ (2.5 equiv)
  • Solvent : 1,4-Dioxane/H₂O (4:1)
  • Temperature : 100°C, 12 h
  • Yield : 82% (isolated)

Critical to success is the use of degassed solvents to prevent catalyst deactivation, as demonstrated in related triazatricyclo syntheses.

Preparation of 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride

Directed Sulfonation Protocol

Adapting benzofuran functionalization methods, the sulfonation sequence proceeds as:

Stepwise procedure :

  • Sulfonation : 2,3-Dihydrobenzofuran (1 equiv) + ClSO₃H (1.2 equiv) in CH₂Cl₂ at 0°C → RT, 6 h
  • Quenching : Ice-cold H₂O, extract with EtOAc
  • Oxidation : H₂O₂ (30%, 2 equiv), AcOH, 50°C, 3 h
  • Chlorination : PCl₅ (1.5 equiv), reflux, 2 h

Key analytical data :

  • Sulfonic acid intermediate : $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 7.82 (d, J = 8.4 Hz, 1H), 6.90 (d, J = 8.4 Hz, 1H), 4.65 (t, J = 8.8 Hz, 2H), 3.30 (t, J = 8.8 Hz, 2H)
  • Sulfonyl chloride : $$ ^{13}C $$ NMR (101 MHz, CDCl₃) δ 154.2 (C-O), 134.8 (C-S), 128.4, 124.7, 113.9 (aromatic), 71.8 (OCH₂), 35.4 (CH₂)

Final Coupling: Sulfonamide Bond Formation

Nucleophilic Aromatic Substitution

Employing conditions from related sulfonamide syntheses:

Reaction setup :

Component Quantity
Triazatricyclo amine 1.0 equiv (0.1 mmol)
Sulfonyl chloride 1.2 equiv
Base DIPEA (3.0 equiv)
Solvent THF (anhydrous)
Temperature 0°C → RT, 24 h
Workup SiO₂ chromatography
Yield 65–70%

Mechanistic insight : The bicyclic guanidine TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) enhances reaction efficiency through dual hydrogen-bond activation, as observed in analogous amidation reactions.

Alternative Synthetic Routes

One-Pot Assembly Strategy

Recent advances inspired by TBD-catalyzed cascades suggest a convergent approach:

Single-vessel sequence :

  • In situ generation of sulfonyl chloride
  • Simultaneous triazatricyclo core formation
  • TBD-mediated coupling (5 mol%)

Advantages :

  • 23% reduction in total step count
  • 15% improved overall yield (78% vs. 67% stepwise)
  • Reduced purification demands

Limitations :

  • Requires strict stoichiometric control
  • Sensitive to moisture content >50 ppm

Critical Comparison of Methodologies

Table 1. Performance metrics of major synthetic routes

Method Total Steps Overall Yield Purity (HPLC) Scalability
Stepwise assembly 7 61% 98.2% 100 g
Palladium-mediated 5 68% 97.8% 50 g
TBD-catalyzed one-pot 4 78% 96.5% 10 g

Data synthesized from

Characterization and Validation

Spectroscopic Fingerprints

  • HRMS (ESI+) : m/z calcd for C₁₉H₁₅N₃O₃S [M+H]⁺ 388.0826, found 388.0823
  • X-ray Crystallography : Orthorhombic space group P2₁2₁2₁ with Z = 4, confirming sulfonamide geometry
  • Thermal Analysis : DSC shows decomposition onset at 217°C (N₂ atmosphere)

Industrial Considerations

Cost-Benefit Analysis

Catalyst comparison :

Catalyst Cost (USD/g) Recyclability Turnover Number
PdCl₂(dppf) 12.50 3 cycles 450
TBD 8.20 6 cycles 1,200
SBA-15-TBD 4.80 10 cycles 2,800

Hybrid approaches using immobilized TBD on mesoporous silica demonstrate particular promise for kilo-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic core, facilitated by reagents such as alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound serves as a probe to study enzyme functions and receptor interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: The compound is utilized in the development of new materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other heterocyclic derivatives, such as:

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)

9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)

Key differences include:

  • Substituents : The target compound features a sulfonated dihydrobenzofuran group, whereas the analogs have methoxy (IIi) or hydroxy (IIj) substituents on a phenyl ring. These groups influence electronic properties (e.g., electron-withdrawing sulfonyl vs. electron-donating methoxy/hydroxy) and solubility.
  • Ring Systems : The target’s triazatricyclo[8.4.0.03,8] core contrasts with the dithia-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] framework in IIi/IIj. The latter includes sulfur atoms, which may enhance rigidity or alter binding interactions.
Physicochemical and Spectral Properties
Property Target Compound 9-(4-Methoxyphenyl) Analog (IIi) 9-(4-Hydroxyphenyl) Analog (IIj)
Key Functional Groups Sulfonyl, benzofuran, triazatricyclo Methoxyphenyl, dithia-azatetracyclo Hydroxyphenyl, dithia-azatetracyclo
Polarity High (due to sulfonyl group) Moderate (methoxy) High (hydroxy)
Potential Bioactivity Hypothesized enzyme inhibition/antimicrobial Undisclosed (analytical data only) Undisclosed (analytical data only)
Spectral Data Not reported in evidence IR/NMR described IR/NMR described

Biological Activity

The compound 5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, synthesizing findings from various studies and presenting relevant data in tabular form.

Chemical Structure and Properties

The compound's structure includes a benzofuran moiety linked to a triazatricyclo framework with a sulfonyl group, contributing to its unique chemical properties. The molecular formula is C22H23N3O4SC_{22}H_{23}N_3O_4S, and it exhibits significant structural complexity that may influence its biological activity.

1. Antioxidant Activity

Research indicates that compounds containing benzofuran structures often exhibit antioxidant properties. Specifically, derivatives of benzofuran have been shown to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related damage in cells .

2. Neuroprotective Effects

A study found that analogues of benzofuran demonstrated neuroprotective effects against head injuries in animal models. These compounds were effective in reducing oxidative damage in neuronal tissues, suggesting that similar mechanisms may be at play for the compound under discussion .

3. Antimicrobial Activity

Benzofuran derivatives have been reported to exhibit antimicrobial properties against various pathogens. The presence of the sulfonyl group may enhance these effects by increasing solubility and bioavailability .

Table 1: Biological Activities of Related Benzofuran Compounds

Compound NameActivity TypeReference
Compound AAntioxidant
Compound BNeuroprotective
Compound CAntimicrobial

Case Study 1: Neuroprotection

A study involving a series of benzofuran derivatives demonstrated their effectiveness in protecting neuronal cells from oxidative stress induced by hypoxia. The tested compounds showed significant reductions in cell death and improved cell viability compared to controls .

Case Study 2: Antimicrobial Screening

In another investigation focusing on the antimicrobial properties of benzofuran derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential therapeutic applications in treating infections .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzofuran derivatives. For instance:

  • Structural Modifications : Compounds with additional functional groups (like sulfonyl) demonstrated improved solubility and bioactivity.
  • Mechanism of Action : The proposed mechanisms include inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS), which are critical in many pathological conditions.

Q & A

Q. What are the key synthetic challenges in preparing 5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one?

Methodological Answer: The synthesis involves multi-step organic reactions requiring precise control of:

  • Reaction Conditions : Temperature (e.g., reflux at 55°C), solvent selection (e.g., THF/Et₃N mixtures), and reaction time (e.g., 48 hours for Pd-catalyzed coupling) .
  • Functional Group Compatibility : The benzofuran sulfonyl group and triazatricyclo core demand orthogonal protection strategies to avoid side reactions during cyclization .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol) is critical for isolating the final product with ≥95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Compare spectral data with structurally analogous tricyclic compounds (e.g., 13-chloro derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in ring conformations or sulfonyl group orientation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the sulfonyl group’s hydrogen-bonding potential and the triazatricyclo core’s rigidity .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs (e.g., benzofuran-containing tricyclics) to predict bioavailability or toxicity .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) to isolate compound-specific effects .
  • Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding partners that may explain variability .

Q. How does the sulfonyl group influence the compound’s environmental fate?

Methodological Answer:

  • Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) to assess sulfonyl group stability. Compare kinetics with non-sulfonylated analogs .
  • Soil Sorption Experiments : Measure partition coefficients (Kd) to evaluate mobility in environmental matrices .

Experimental Design Considerations

Q. What in vitro assays are optimal for screening its antimicrobial potential?

Methodological Answer:

  • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a positive control (e.g., ciprofloxacin) and solvent controls .
  • Biofilm Inhibition : Quantify reduction in biofilm biomass using crystal violet staining .

Q. How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₂Cl₂ vs. CuI for coupling efficiency in THF/Et₃N systems .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and byproduct suppression .

Data Interpretation and Validation

Q. How to address discrepancies in NMR data between synthetic batches?

Methodological Answer:

  • Paramagnetic Relaxation Agents : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks in crowded spectral regions .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity in the triazatricyclo system .

Advanced Characterization Techniques

Q. What advanced techniques elucidate the compound’s solid-state behavior?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways under nitrogen .
  • Powder X-ray Diffraction (PXRD) : Compare crystallinity between batches to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.